Thietan-3-one
Overview
Description
Thietan-3-one (T3O) is a synthetic compound that has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. T3O is a member of the thietanes family, a class of compounds that are characterized by their highly reactive nature and the presence of sulfur and nitrogen in their chemical structure. This compound has been used in a wide range of research applications, including drug discovery, biochemistry, and pharmacology.
Scientific Research Applications
- Summary of the Application : Thietan-3-one is used in the synthesis of monotrifluoromethyl-substituted derivatives of 2H-thiete, Dihydrothiophenes, and 2H-thiopyrans . These compounds are of particular interest to chemists involved in the synthesis of biologically active compounds because they often play a key role in biochemical processes .
- Methods of Application or Experimental Procedures : Cyclic keto sulfides (including Thietan-3-one) react with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) to afford trifluoromethyl-substituted hydroxysulfides which form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions . It was shown that the double bond in the obtained compounds is active toward nucleophilic reagents such as amino compounds and 1,3-dipoles .
- Results or Outcomes : The introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity. This effect makes a significant contribution to the absorption of biologically active substances by the body and facilitates their migration through biomembranes . The introduction of a trifluoromethyl group into the molecule also suppresses possible side effects associated with metabolic processes .
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Synthesis of Thietanes
- Summary of the Application : Thietanes are important aliphatic four-membered thiaheterocycles that are found in the pharmaceutical core and structural motifs of some biological compounds . Thietan-3-one can be used in the synthesis of these compounds .
- Methods of Application or Experimental Procedures : Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
- Results or Outcomes : Thietanes serve as important and useful intermediates and versatile building blocks in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds .
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Derivatization of Aromatic Azaheterocyclethiones
- Summary of the Application : Thietan-3-one can be used in the derivatization of aromatic azaheterocyclethiones .
- Methods of Application or Experimental Procedures : Press and co-workers developed a rearrangement method to derivatize aromatic azaheterocyclethiones, including 1,9-dihydro-6H-purine-6-thiones, 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4(3H)-thione, pyrimidine-4(3H)-thione, quinoline-2(1H)-thione, and pyridine-2(1H)-thione, into the corresponding N-thietan-3-yl-α-oxo .
- Results or Outcomes : The derivatization of aromatic azaheterocyclethiones with Thietan-3-one provides a new method for the synthesis of N-thietan-3-yl-α-oxo .
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Bio-isostere of the Carboxylic Acid Functional Group
- Summary of the Application : Thietan-3-one has been evaluated as a potential bio-isostere of the carboxylic acid functional group . Bio-isosteres are compounds or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.
- Methods of Application or Experimental Procedures : In this context, Thietan-3-one could be used in the design and synthesis of new drug molecules where a carboxylic acid group needs to be replaced for reasons such as improving metabolic stability or altering physicochemical properties .
- Results or Outcomes : The use of Thietan-3-one as a bio-isostere could potentially lead to the discovery of new therapeutic agents with improved properties .
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Synthesis of Trifluoromethylated Heterocycles
- Summary of the Application : Thietan-3-one is used in the synthesis of trifluoromethylated heterocycles . These compounds are of particular interest in medicinal chemistry and agrochemistry due to their potential biological activity .
- Methods of Application or Experimental Procedures : Cyclic keto sulfides, including Thietan-3-one, react with trifluoromethyltrimethylsilane to afford trifluoromethyl-substituted hydroxysulfides which form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions .
- Results or Outcomes : The introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity, which can enhance the absorption of biologically active substances by the body and facilitate their migration through biomembranes .
properties
IUPAC Name |
thietan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4OS/c4-3-1-5-2-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOHDRDDPZNSQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486280 | |
Record name | thietan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thietan-3-one | |
CAS RN |
22131-92-6 | |
Record name | thietan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thietan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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